molecular formula C13H16N4O2S B15201460 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

Cat. No.: B15201460
M. Wt: 292.36 g/mol
InChI Key: NPGPTBHEAFCYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 2-methoxyphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antifungal, or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-mercapto-1,2,4-triazole: Contains both amino and mercapto groups, making it a versatile nucleophile.

    5-Mercapto-4-phenyl-1,2,4-triazole: Similar structure but with a phenyl group instead of an ethyl group.

    4-Ethyl-5-mercapto-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the methoxy-phenyl group

Uniqueness

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is unique due to the combination of its ethyl, mercapto, and methoxy-phenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

NPGPTBHEAFCYIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.